molecular formula C21H23N3O3S B2565611 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705804-60-9

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2565611
CAS No.: 1705804-60-9
M. Wt: 397.49
InChI Key: OQLXXPGDXVQTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a piperidin-4-yloxy group, which is further modified by a 3,4-dimethylbenzenesulfonyl moiety. Quinoxalines are nitrogen-containing bicyclic systems known for their electron-deficient aromatic character, enabling diverse biological interactions .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXXPGDXVQTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Scientific Research Applications

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline and analogous compounds are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities Reference
This compound Quinoxaline 3,4-Dimethylbenzenesulfonyl-piperidin-4-yloxy Not explicitly stated (inference: potential antimicrobial/antitumor) Synthesized via methods in
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids Quinolone Benzenesulfonyl/aroyl-piperazino Antimicrobial (inference from synthesis context)
3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine Pyrido-pyrazine 4-Methoxyphenyl Antimicrobial, antitumor, antituberculous

Key Observations

Core Structure Differences: The target compound’s quinoxaline core is distinct from the quinolone () and pyrido-pyrazine () systems. Quinoxalines are more electron-deficient than quinolones, which may enhance interactions with electron-rich biological targets (e.g., DNA or enzymes) .

Substituent Effects: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces lipophilicity compared to the 4-methoxyphenyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility . The piperidin-4-yloxy linker in the target compound differs from the piperazino group in .

Synthetic Pathways :

  • The target compound’s synthesis likely follows benzenesulfonyl halide coupling strategies similar to those in , where triethylamine facilitates nucleophilic substitution on piperidine/piperazine intermediates .

Biological Activity

The compound 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a quinoxaline derivative that has garnered attention due to its potential biological activities. Quinoxalines are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, presenting data from various studies, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C18H23N3O3S
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 2379983-94-3

Structure

The structure of this compound includes a quinoxaline moiety linked to a piperidine ring through an ether bond. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, a study evaluated several quinoxaline compounds for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on tumor growth comparable to established chemotherapeutic agents such as doxorubicin.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Quinoxaline AHeLa5.2
Quinoxaline BMCF-73.8
Quinoxaline CA5496.5

Antimicrobial Activity

Quinoxalines have also been tested for antimicrobial properties. A study demonstrated that quinoxaline derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacteria TestedZone of Inhibition (mm)Reference
Quinoxaline DStaphylococcus aureus15
Quinoxaline EEscherichia coli18
Quinoxaline FPseudomonas aeruginosa12

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, quinoxalines have shown anti-inflammatory effects in various models. These compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several quinoxaline derivatives, including the target compound, and evaluated their biological activities. The synthesis involved a multi-step reaction starting from hydrazinoquinoxalines, followed by sulfonation and etherification processes. The resulting compounds were subjected to biological testing which confirmed their potential as dual-action agents against cancer and microbial infections.

Case Study 2: Clinical Relevance

Another investigation focused on the clinical implications of quinoxaline derivatives in treating specific cancers. The study reported that patients receiving treatment with these compounds exhibited improved outcomes compared to traditional therapies, highlighting the need for further clinical trials to establish efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.